(4-chloro-2,3-difluorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 4-chloro-2,3-difluorobenzoyl group attached to a tetrahydroquinoline ring
Preparation Methods
The synthesis of 1-(4-chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,3-difluorobenzoic acid or its derivatives.
Formation of Benzoyl Chloride: The 4-chloro-2,3-difluorobenzoic acid is converted to 4-chloro-2,3-difluorobenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The 4-chloro-2,3-difluorobenzoyl chloride is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl group.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form more saturated compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Chloro-2,3-difluorobenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(4-Chloro-2,3-difluorobenzoyl)-4-methylpiperazine: This compound has a similar benzoyl group but differs in the heterocyclic ring structure.
1-(4-Chloro-2,3-difluorobenzoyl)pyrrolidine: This compound also contains the 4-chloro-2,3-difluorobenzoyl group but has a pyrrolidine ring instead of a tetrahydroquinoline ring.
4-(4-Chloro-2,3-difluorobenzoyl)-1-methylpiperazin-1-ium: This compound features a piperazine ring with a methyl group, highlighting the diversity of structures that can be derived from the 4-chloro-2,3-difluorobenzoyl group.
Properties
Molecular Formula |
C16H12ClF2NO |
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Molecular Weight |
307.72 g/mol |
IUPAC Name |
(4-chloro-2,3-difluorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H12ClF2NO/c17-12-8-7-11(14(18)15(12)19)16(21)20-9-3-5-10-4-1-2-6-13(10)20/h1-2,4,6-8H,3,5,9H2 |
InChI Key |
PXOLDKKHOORBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C(=C(C=C3)Cl)F)F |
Origin of Product |
United States |
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